Cas no 420825-19-0 (1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione)

1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione structure
420825-19-0 structure
Product Name:1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
CAS No:420825-19-0
MF:C16H13ClO3
MW:288.725623846054
CID:872178
Update Time:2026-04-29

1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Chloro-2-hydroxyphenyl)-3-(m-tolyl)propane-1,3-dione
    • 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
    • 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione(SALTDATA: FREE)
    • HMS2352L10
    • 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
    • Inchi: InChI=1S/C16H13ClO3/c1-10-3-2-4-11(7-10)15(19)9-16(20)13-8-12(17)5-6-14(13)18/h2-8,18H,9H2,1H3
    • InChI Key: GVPDHEGDQSUGKQ-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O

Computed Properties

  • Exact Mass: 288.05500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 54.37000
  • LogP: 3.80970

1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C614540-50mg
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
420825-19-0
50mg
$ 50.00 2022-06-06
TRC
C614540-100mg
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
420825-19-0
100mg
$ 65.00 2022-06-06
TRC
C614540-500mg
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
420825-19-0
500mg
$ 135.00 2022-06-06
A2B Chem LLC
AF67117-1g
1-(5-Chloro-2-hydroxyphenyl)-3-(m-tolyl)propane-1,3-dione
420825-19-0 95%
1g
$35.00 2024-04-20
1PlusChem
1P00C67H-1g
1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
420825-19-0 95%
1g
$43.00 2025-02-25

Additional information on 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione

Research Brief on 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione (CAS: 420825-19-0)

1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione (CAS: 420825-19-0) is a synthetic β-diketone derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both chloro and hydroxyl substituents on the phenyl rings enhances its reactivity and interaction with biological targets, making it a promising candidate for further pharmacological studies.

Recent studies have focused on the synthesis and optimization of 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione to improve its bioavailability and therapeutic efficacy. Researchers have employed various synthetic routes, including Claisen condensation and palladium-catalyzed cross-coupling reactions, to achieve high yields and purity. Advanced spectroscopic techniques such as NMR, IR, and mass spectrometry have been utilized to confirm the structural integrity of the compound. These efforts have laid the groundwork for subsequent biological evaluations.

In vitro studies have demonstrated that 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione exhibits potent inhibitory effects against a range of bacterial and fungal pathogens. Its mechanism of action appears to involve disruption of microbial cell membranes and interference with essential enzymatic processes. Additionally, the compound has shown promising anti-inflammatory activity by modulating key signaling pathways such as NF-κB and MAPK, which are implicated in chronic inflammatory diseases. These findings suggest its potential as a dual-action therapeutic agent.

Anticancer research has also explored the efficacy of 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione against various cancer cell lines. Preliminary results indicate that the compound induces apoptosis and cell cycle arrest in cancer cells, possibly through the generation of reactive oxygen species (ROS) and inhibition of topoisomerase activity. Structure-activity relationship (SAR) studies are ongoing to identify the optimal substituents for maximizing anticancer potency while minimizing off-target effects. These investigations are critical for the development of targeted therapies.

Despite these promising findings, challenges remain in the clinical translation of 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione. Issues such as poor solubility, metabolic instability, and potential toxicity need to be addressed through formulation optimization and pharmacokinetic studies. Recent advancements in drug delivery systems, including nanoparticles and liposomes, offer potential solutions to enhance the compound's therapeutic profile. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles.

In conclusion, 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione represents a versatile scaffold with significant potential in drug discovery. Its multifaceted biological activities, coupled with ongoing synthetic and pharmacological improvements, position it as a valuable candidate for further development. Future research should focus on elucidating its molecular targets, optimizing its pharmacokinetic properties, and evaluating its efficacy in preclinical models. The insights gained from these studies will contribute to the broader field of medicinal chemistry and the development of novel therapeutics.

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